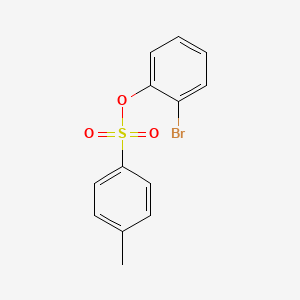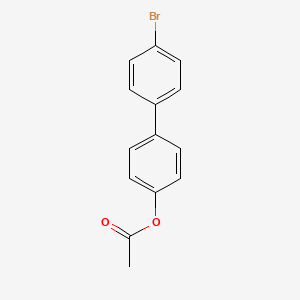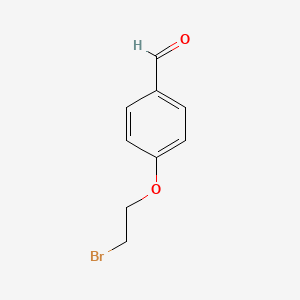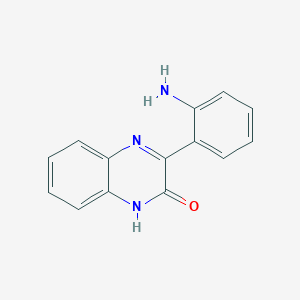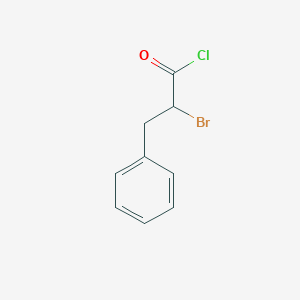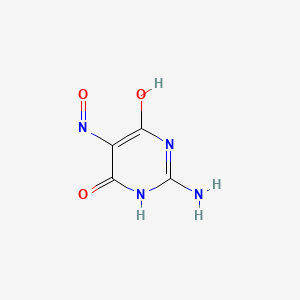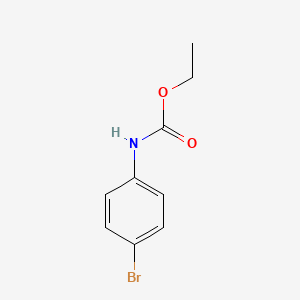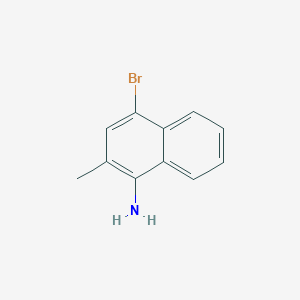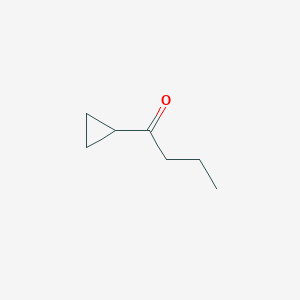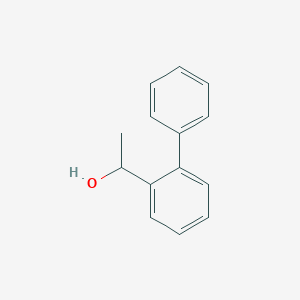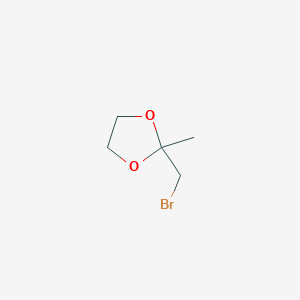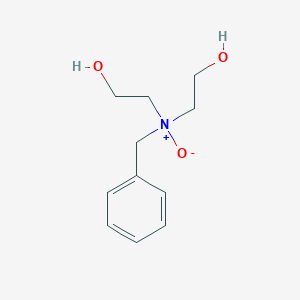
1,3-双(异丙基氨基)丙-2-醇
描述
1,3-双((1-甲基乙基)氨基)丙-2-醇是一种化学化合物,其分子式为C₉H₂₂N₂O。它以其在某些药物化合物合成中的杂质作用而闻名,特别是在生产诸如普萘洛尔等β受体阻滞剂中。
科学研究应用
作用机制
生化分析
Biochemical Properties
1,3-Bis(isopropylamino)propan-2-ol plays a crucial role in biochemical reactions, particularly in the inhibition of β-adrenergic receptors. These receptors are proteins located on the surface of cells in the heart, lungs, and other tissues. By binding to these receptors, 1,3-Bis(isopropylamino)propan-2-ol prevents the action of endogenous catecholamines like adrenaline and noradrenaline, which are responsible for the “fight or flight” response. This interaction leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and arrhythmias .
Cellular Effects
1,3-Bis(isopropylamino)propan-2-ol affects various types of cells and cellular processes. In cardiac cells, it reduces the force of contraction and heart rate by blocking β-adrenergic receptors. This compound also influences cell signaling pathways, particularly those involving cyclic AMP (cAMP). By inhibiting the production of cAMP, 1,3-Bis(isopropylamino)propan-2-ol reduces the activity of protein kinase A (PKA), leading to decreased phosphorylation of target proteins involved in cardiac muscle contraction .
Molecular Mechanism
At the molecular level, 1,3-Bis(isopropylamino)propan-2-ol exerts its effects by binding to β-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding prevents the activation of the associated G proteins, thereby inhibiting the downstream signaling cascade. The compound also affects gene expression by modulating the activity of transcription factors that are regulated by cAMP levels. This results in changes in the expression of genes involved in cell growth, differentiation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(isopropylamino)propan-2-ol can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 1,3-Bis(isopropylamino)propan-2-ol can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation. These effects are particularly evident in in vitro studies using cultured cardiac cells .
Dosage Effects in Animal Models
The effects of 1,3-Bis(isopropylamino)propan-2-ol vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, it can cause bradycardia, hypotension, and other toxic effects. Studies in animal models have also shown that there is a threshold dose above which the adverse effects become more pronounced, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
1,3-Bis(isopropylamino)propan-2-ol is metabolized primarily in the liver, where it undergoes oxidative deamination and subsequent conjugation reactions. The primary enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP2D6. The metabolites are then excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 1,3-Bis(isopropylamino)propan-2-ol is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high densities of β-adrenergic receptors, such as the heart and lungs, which enhances its therapeutic effects in these organs .
Subcellular Localization
The subcellular localization of 1,3-Bis(isopropylamino)propan-2-ol is primarily in the plasma membrane, where it binds to β-adrenergic receptors. It can also be found in intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and processing of receptor proteins. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within cells .
准备方法
化学反应分析
反应类型
1,3-双((1-甲基乙基)氨基)丙-2-醇会发生各种化学反应,包括:
氧化: 可以氧化形成相应的酮或醛。
还原: 可以还原形成仲胺。
取代: 可以进行亲核取代反应,特别是在羟基处。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 在酸性介质中。
还原: 氢化铝锂 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 在碱如吡啶存在下,烷基卤化物或酰氯。
形成的主要产物
氧化: 形成酮或醛。
还原: 形成仲胺。
取代: 形成取代的胺或醚。
相似化合物的比较
类似化合物
1,3-双((1-甲基乙基)氨基)丙-2-醇二盐酸盐: 一种在药物应用中使用的盐形式。
普萘洛尔: 具有类似结构框架的β受体阻滞剂。
独特性
1,3-双((1-甲基乙基)氨基)丙-2-醇由于其特定的结构配置而具有独特性,这使其能够充当合成各种化合物的中间体。它能够进行多种类型的化学反应,使其在研究和工业应用中成为一种用途广泛的化合物。
属性
IUPAC Name |
1,3-bis(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O/c1-7(2)10-5-9(12)6-11-8(3)4/h7-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNLWUAKYIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343785-33-1 | |
| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343785331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis((1-methylethyl)amino)propan-2-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-BIS((1-METHYLETHYL)AMINO)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W10T5DVF8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a magnetic field affect the catalytic activity of 1,3-Bis(isopropylamino)propan-2-ol in biodiesel production?
A1: The research paper demonstrates that applying a magnetic field (15-45 mT) during the transesterification process significantly enhances the catalytic activity of 1,3-Bis(isopropylamino)propan-2-ol []. The reaction time was reduced by 4.5 times compared to reactions without a magnetic field, while also achieving a high biodiesel yield (95-97%) []. While the exact mechanism is not fully elucidated in the paper, this suggests the magnetic field might influence the orientation and interaction of the catalyst with reactants, promoting faster and more efficient conversion.
Q2: What are the advantages of using 1,3-Bis(isopropylamino)propan-2-ol as a catalyst in biodiesel production compared to other catalysts?
A2: While the provided research focuses on the impact of the magnetic field, it highlights the effectiveness of 1,3-Bis(isopropylamino)propan-2-ol as a catalyst for biodiesel production from corn and sunflower oil []. Further research is needed to compare its performance with other commonly used catalysts in terms of yield, reaction conditions, cost, and environmental impact. Exploring these aspects would provide a comprehensive understanding of the advantages and disadvantages of 1,3-Bis(isopropylamino)propan-2-ol in comparison to other catalytic options for biodiesel production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


